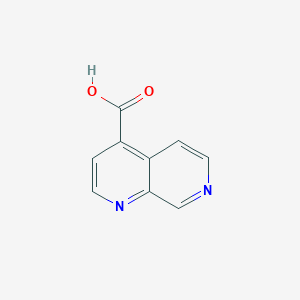

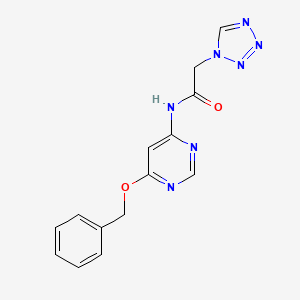

1,7-Naphthyridine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of naphthyridines, including “1,7-Naphthyridine-4-carboxylic acid”, has been a topic of interest in recent years . The synthesis often involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .

Chemical Reactions Analysis

Naphthyridines, including “this compound”, have been found to exhibit a variety of chemical reactions . They have been used in multicomponent reactions, and have shown reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .

科学的研究の応用

Antibacterial Properties

1,7-Naphthyridine-4-carboxylic acid and its derivatives have been studied for their antibacterial properties. Research dating back to 1984 identified compounds with structures similar to this compound that exhibited significant antibacterial activity. For instance, Egawa et al. (1984) synthesized various compounds with cyclic amino groups that demonstrated more potent antibacterial activity than enoxacin, a known antibiotic (Egawa et al., 1984). Additionally, Rosen et al. (1988) developed enantiomers of a similar compound, finding that the S-(+) enantiomer was more effective against both aerobic and anaerobic bacteria (Rosen et al., 1988).

Antitumor Potential

Research has also explored the antitumor potential of this compound derivatives. A study by Tomita et al. (2002) discovered that certain derivatives of this compound exhibited moderate cytotoxic activity against tumor cell lines (Tomita et al., 2002).

Crystal Structure and Noncovalent Interactions

Jin et al. (2011) studied the crystal structures of proton-transfer complexes formed between 5,7-dimethyl-1,8-naphthyridine-2-amine (a derivative of 1,7-Naphthyridine) and various carboxylic acids. This research provides insights into the hydrogen bonding and supramolecular network formations in these complexes (Jin et al., 2011).

Spectroscopic and Theoretical Studies

Santo et al. (2003) conducted spectroscopic and theoretical studies on derivatives of 1,7-Naphthyridine, including an analysis of their solvatochromism and intramolecular hydrogen-bonded structures (Santo et al., 2003).

Synthesis and Evaluation

Santilli et al. (1975) synthesized a series of this compound derivatives and evaluated their efficacy against E. coli and other bacterial infections in mice (Santilli et al., 1975).

作用機序

Target of Action

It primarily targets the A subunit of bacterial DNA gyrase , an enzyme that is essential for bacterial DNA replication . This enzyme is responsible for introducing negative supercoils into DNA, which is crucial for various processes such as replication, transcription, and recombination .

Mode of Action

The compound interacts with its target by binding strongly, but reversibly, to DNA . This interaction interferes with the synthesis of RNA and, consequently, with protein synthesis . By inhibiting the function of DNA gyrase, the compound prevents bacterial DNA replication, leading to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by 1,7-Naphthyridine-4-carboxylic acid is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the supercoiling process, which is necessary for the separation of DNA strands during replication . This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth .

Pharmacokinetics

They are metabolized in the liver and excreted primarily in the urine

Result of Action

The result of the action of this compound is the inhibition of bacterial growth . By preventing DNA replication, the compound causes the death of the bacteria, thereby helping to clear bacterial infections .

生化学分析

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific structure of the naphthyridine compound and the biomolecules it interacts with .

Cellular Effects

Naphthyridines have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Naphthyridines can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving 1,7-Naphthyridine-4-carboxylic acid are not well characterized. Naphthyridines can be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .

特性

IUPAC Name |

1,7-naphthyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)7-2-4-11-8-5-10-3-1-6(7)8/h1-5H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAPBYCKNGPDLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=NC=CC(=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-((2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(2-ethylhexyl)cyclohexanecarboxamide](/img/structure/B2960674.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B2960676.png)

![7-(2-chlorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2960680.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(3-methylbenzyl)-1H-indol-3-yl)thio)acetamide](/img/structure/B2960683.png)

![N-(3,4-difluorophenyl)-2-(7-morpholin-4-yl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2960692.png)

![methyl 1-[2-hydroxy-2-(4-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2960694.png)